5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to the thiazolo[3,2-b][1,2,4]triazole family, characterized by a fused bicyclic core with sulfur and nitrogen heteroatoms. Its structure includes a 3-bromophenyl group, a pyrrolidine ring, and an ethyl substituent at position 2 of the thiazole moiety.
Properties
IUPAC Name |
5-[(3-bromophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLCKVXRCUBHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the triazole family, which has garnered attention for its diverse biological activities. The triazole ring structure is known for its pharmacological potential, including anticancer, antibacterial, antifungal, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of triazole derivatives typically involves various methodologies such as cycloaddition reactions and modifications of existing compounds. For instance, This compound can be synthesized through a multi-step process involving the reaction of 3-bromobenzonitrile with pyrrolidine and subsequent transformations to form the thiazole and triazole moieties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds containing the 1,2,4-triazole moiety have shown significant activity against various cancer cell lines. For example:
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 5a | UO-31 | 26.68% |
| 5b | UO-31 | 31.14% |
| 5c | EKVX | 37.17% |
The renal cancer cell line UO-31 exhibited notable sensitivity to these compounds, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains. The mechanism often involves inhibition of ergosterol biosynthesis in fungi and disruption of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
The biological activity of This compound is attributed to its ability to interact with specific biological targets:
- Tubulin Binding : Molecular docking studies have indicated that this compound binds effectively to tubulin at the combretastatin A-4 binding site, which is critical for inhibiting cancer cell proliferation .
- Enzyme Inhibition : The compound may also inhibit key enzymes involved in metabolic pathways of cancer cells and pathogens.
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of triazole compounds demonstrated significant tumor growth inhibition in xenograft models .
- Antimicrobial Testing : Clinical isolates of Mycobacterium tuberculosis were subjected to testing with triazole derivatives showing promising results in terms of reduced colony-forming units .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table compares the target compound with structurally related derivatives:
Key Observations
Piperazine-containing derivatives (e.g., ) exhibit increased polarity due to nitrogen-rich rings, which may enhance solubility but reduce blood-brain barrier penetration.
Bromine Position and Electronic Effects :
- The 3-bromophenyl group in the target compound versus the 2-bromophenyl in alters steric and electronic profiles. The para-substituted bromine in further modifies resonance effects.
Ethoxy and methoxy groups in introduce additional hydrogen-bond acceptors, impacting receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
